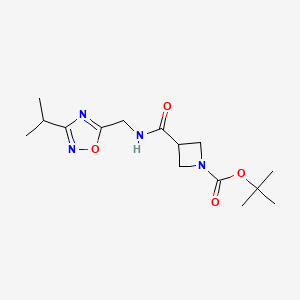
Tert-butyl 3-(((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C15H24N4O4 and its molecular weight is 324.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Tert-butyl 3-(((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)azetidine-1-carboxylate, identified by its CAS number 1695064-18-6, is a compound of interest due to its potential biological activities. This article reviews its biological activity, including cytotoxicity, antimicrobial properties, and mechanisms of action based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Formula | C14H23N3O3 |
| Molecular Weight | 281.35 g/mol |
| Structure | Chemical Structure |
Cytotoxicity Studies
Cytotoxicity studies are crucial for evaluating the potential of compounds as therapeutic agents. Research indicates that derivatives of oxadiazoles exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, studies on related oxadiazole compounds demonstrated significant cytotoxic effects on L929 cells at concentrations ranging from 100 µM to 200 µM over 24 and 48 hours .
Key Findings:
- Compound 25 showed the highest toxicity in L929 cells.
- Other compounds tested increased cell viability at lower concentrations.
Antimicrobial Activity
The 1,3,4-oxadiazole ring present in the structure has been associated with various antimicrobial activities. Recent studies have highlighted that oxadiazole derivatives can inhibit the growth of several bacterial strains, including Mycobacterium species and other Gram-positive bacteria.
Notable Results:
- Compounds containing the oxadiazole moiety demonstrated significant antibacterial activity against Mycobacterium bovis BCG.
- Some derivatives showed MIC values as low as 0.003–0.03 µg/mL against Clostridium difficile, outperforming standard antibiotics like vancomycin .
The mechanism by which oxadiazole derivatives exert their biological effects often involves inhibition of key enzymes or pathways in target organisms. For example:
- Inhibition of fatty acid biosynthesis enzymes in Mycobacterium species disrupts cell wall synthesis, leading to bacterial lysis.
- Some compounds have shown to inhibit thymidylate synthase, a critical enzyme for DNA synthesis in cancer cells .
Case Studies
- Cytotoxicity Against Cancer Cell Lines:
- Antimicrobial Efficacy:
特性
IUPAC Name |
tert-butyl 3-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methylcarbamoyl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4/c1-9(2)12-17-11(23-18-12)6-16-13(20)10-7-19(8-10)14(21)22-15(3,4)5/h9-10H,6-8H2,1-5H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJYHVBBGPTHKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CNC(=O)C2CN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














